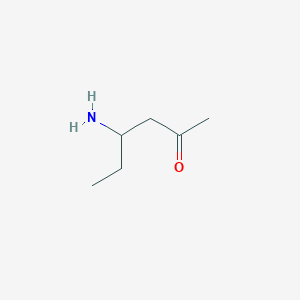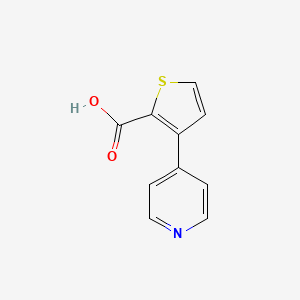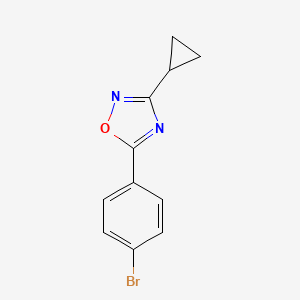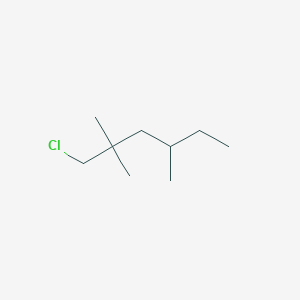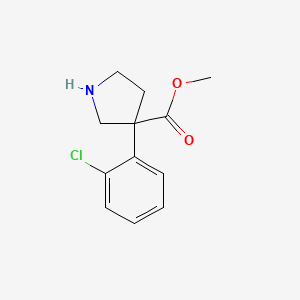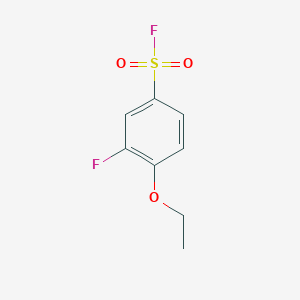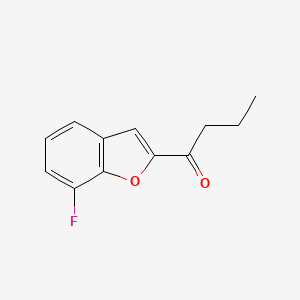
1-(7-Fluoro-1-benzofuran-2-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Fluoro-1-benzofuran-2-yl)butan-1-one typically involves the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxyacetophenones . These reactions are often facilitated by microwave-assisted synthesis, which enhances the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and high yield . The use of proton quantum tunneling in the construction of benzofuran rings is another method that can be employed to minimize side reactions and improve yield .
Análisis De Reacciones Químicas
Types of Reactions: 1-(7-Fluoro-1-benzofuran-2-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions that this compound can undergo.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-(7-Fluoro-1-benzofuran-2-yl)butan-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(7-Fluoro-1-benzofuran-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound’s benzofuran ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways . This interaction can lead to the modulation of cellular processes, such as cell growth and apoptosis, making it a promising candidate for anticancer and antimicrobial therapies .
Comparación Con Compuestos Similares
Benzofuran: The parent compound with a similar core structure.
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran derivative with therapeutic applications.
Uniqueness: 1-(7-Fluoro-1-benzofuran-2-yl)butan-1-one is unique due to the presence of the fluorine atom at the 7-position of the benzofuran ring. This fluorine substitution can enhance the compound’s biological activity and stability, making it more effective in various applications compared to its non-fluorinated counterparts .
Propiedades
Fórmula molecular |
C12H11FO2 |
|---|---|
Peso molecular |
206.21 g/mol |
Nombre IUPAC |
1-(7-fluoro-1-benzofuran-2-yl)butan-1-one |
InChI |
InChI=1S/C12H11FO2/c1-2-4-10(14)11-7-8-5-3-6-9(13)12(8)15-11/h3,5-7H,2,4H2,1H3 |
Clave InChI |
XZCVODPJDGSYAJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C1=CC2=C(O1)C(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


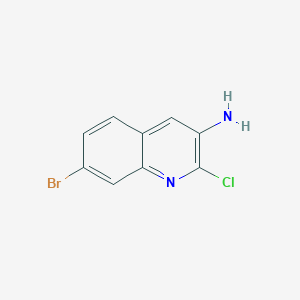
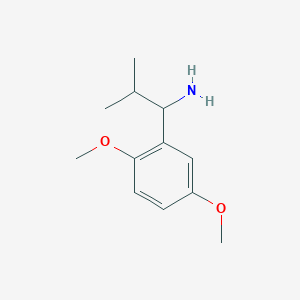
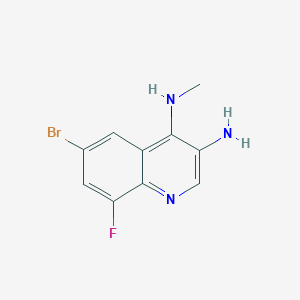
![1-[2-Hydroxy-3-(methylamino)propyl]cyclopropane-1-carbonitrile](/img/structure/B13196804.png)
![4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B13196806.png)
![3-[1-(Aminomethyl)cyclobutyl]piperidin-3-OL](/img/structure/B13196811.png)

